molecular formula C11H6Cl2F3NO2S2 B13573113 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

Cat. No.: B13573113
M. Wt: 376.2 g/mol
InChI Key: KQHWINBJNATBNE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with chlorine atoms at positions 2 and 5, a sulfonamide group at position 3, and a phenyl ring substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst.

    Sulfonamide formation: The chlorinated thiophene is reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at position 3.

    Substitution with trifluoromethylphenyl group: The final step involves the substitution of the sulfonamide group with a 4-(trifluoromethyl)phenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-phenylthiophene-3-sulfonamide: Lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.

    2,5-dichloro-N-[4-(methyl)phenyl]thiophene-3-sulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.

    2,5-dichloro-N-[4-(fluoro)phenyl]thiophene-3-sulfonamide: Contains a fluoro group, which may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H6Cl2F3NO2S2

Molecular Weight

376.2 g/mol

IUPAC Name

2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

InChI

InChI=1S/C11H6Cl2F3NO2S2/c12-9-5-8(10(13)20-9)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H

InChI Key

KQHWINBJNATBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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